![molecular formula C9H14N2 B1228254 N-(2-aminophenyl)-N-propylamine CAS No. 55899-42-8](/img/structure/B1228254.png)
N-(2-aminophenyl)-N-propylamine
Overview
Description
“N-(2-aminophenyl)-N-propylamine” is a derivative of 2-aminobiphenyl and N-(2-Aminophenyl)formamide . 2-Aminobiphenyl is an organic compound with the formula C6H5C6H4NH2. It is an amine derivative of biphenyl and is a colorless solid . N-(2-Aminophenyl)formamide has the molecular formula C7H8N2O .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2-aminobiphenyl can be prepared by the hydrogenation of 2-nitrobiphenyl . An efficient method for synthesizing secondary amides utilizing easily accessible N-(2-aminophenyl)benzamide and phenyl isocyanate has also been developed .
Molecular Structure Analysis
The molecular structure of similar compounds such as N-(2-Aminophenyl)formamide and 2-aminobiphenyl has been confirmed by different spectroscopic techniques (1H, 13C NMR, and LC-MS) and X-ray diffraction (XRD) studies .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, a novel design approach for cancer drug development by combination of breakpoint cluster Abl (Bcr-Abl) and HDAC inhibitory activity, two independent pharmacological activities, in one molecule has been reported .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds such as N-(2-Aminophenyl)formamide include a density of 1.3±0.1 g/cm3, boiling point of 358.0±25.0 °C at 760 mmHg, and a molar refractivity of 40.3±0.3 cm3 .
Scientific Research Applications
Synthesis of Secondary Amides
N-(2-aminophenyl)-N-propylamine: is utilized in the synthesis of secondary amides. An efficient method has been developed using this compound and phenyl isocyanate, where the leaving group can be recuperated as a carbonylated N-heterocycle. This process is significant in pharmaceutical applications due to its atom economy, practicality, and the one-pot two-step reaction approach .
Pharmaceutical Applications
The compound’s ability to form carbonylated N-heterocycles makes it valuable in the pharmaceutical industry. These heterocycles are often found in drugs and can be used to create various therapeutic agents .
Mechanism of Action
Target of Action
N-(2-aminophenyl)-N-propylamine, also known as N1-Propylbenzene-1,2-diamine, is a complex compound with multiple potential targets. Similar compounds have been found to interact with enzymes such as histone deacetylase (hdac) and the breakpoint cluster abl (bcr-abl) kinase .
Mode of Action
Compounds with similar structures have been found to inhibit enzymes like hdac and bcr-abl kinase . These enzymes play crucial roles in cellular processes such as cell growth and differentiation. By inhibiting these enzymes, the compound could potentially disrupt these processes, leading to effects such as antiproliferative activity .
Biochemical Pathways
For instance, inhibition of HDAC can lead to changes in gene expression, while inhibition of Bcr-Abl kinase can disrupt signal transduction pathways .
Result of Action
Similar compounds have been found to exhibit antiproliferative activities against certain cancer cell lines . This suggests that N-(2-aminophenyl)-N-propylamine could potentially have similar effects.
Safety and Hazards
Future Directions
The future directions in the research of similar compounds involve the design and development of new drugs with antimicrobial activities. For instance, the combination of these heterocycles with amino acids and peptides is of special interest, as such structures combine the advantages of amino acids and peptides with the advantages of the 2-benzothiazolyl and 2-(aminophenyl)benzothiazolyl pharmacophore group .
properties
IUPAC Name |
2-N-propylbenzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-2-7-11-9-6-4-3-5-8(9)10/h3-6,11H,2,7,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHVUPKSFLNXRHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC=CC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80407134 | |
Record name | N-(2-aminophenyl)-N-propylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80407134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-aminophenyl)-N-propylamine | |
CAS RN |
55899-42-8 | |
Record name | N-(2-aminophenyl)-N-propylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80407134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N1-propylbenzene-1,2-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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